Ac-Arg-Nh2 Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

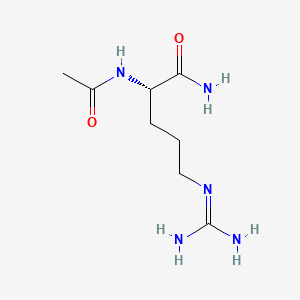

Ac-Arg-Nh2 Salt is a useful research compound. Its molecular formula is C8H17N5O2 and its molecular weight is 215.257. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cell-Penetrating Peptides

Overview : Ac-Arg-NH2 is frequently utilized in the development of cell-penetrating peptides (CPPs). These peptides facilitate the delivery of various biomolecules into cells, enhancing their therapeutic potential.

Case Study : Research indicates that Nα-methylation of arginine residues in peptides can improve their cell-penetrating capabilities. Studies have shown that Ac-Arg-NH2 enhances the uptake of peptides into human melanoma cells, demonstrating its effectiveness as a CPP scaffold .

| Peptide Type | Uptake Efficiency | Cell Type |

|---|---|---|

| CPP with Ac-Arg-NH2 | High | Human Melanoma Cells |

Antagonist Activity in Melanocortin Receptors

Overview : Ac-Arg-NH2 has been studied for its role in modulating melanocortin receptors, which are implicated in various physiological processes including appetite regulation and energy balance.

Case Study : A tetrapeptide containing Ac-Arg-NH2 was found to exhibit antagonist activity at multiple melanocortin receptors (MC1R, MC3R, MC4R, and MC5R). This study highlights its potential use in developing treatments for conditions like obesity and cachexia .

| Compound | Receptor Activity | Selectivity Profile |

|---|---|---|

| Ac-DNal(2')-Arg-Nal(2')-Arg-NH2 | Pan-antagonist | High selectivity for MC1R |

Influence on Protein Folding

Overview : The presence of Ac-Arg-NH2 can significantly influence the stability and folding kinetics of peptides and proteins.

Research Findings : Studies have demonstrated that salt bridges formed by charged residues such as arginine can enhance the stability of α-helices in proteins. Specifically, Ac-Arg-NH2 contributes to stabilizing interactions that accelerate folding rates .

| Peptide Composition | Folding Rate (s) | Stability Index |

|---|---|---|

| Peptides with Ac-Arg-NH2 | Improved | Higher than controls |

Biotechnology and Drug Development

Overview : Ac-Arg-NH2 is integral to peptide synthesis and drug development processes.

Applications :

- Peptide Synthesis : Serves as a building block for creating specific peptide sequences essential for various biochemical applications.

- Drug Development : Plays a crucial role in developing peptide-based therapeutics targeting diseases where signaling molecules are pivotal .

| Application Area | Role of Ac-Arg-NH2 |

|---|---|

| Peptide Synthesis | Key building block |

| Drug Development | Target-specific therapies |

Diagnostic Tools

Ac-Arg-NH2 is also utilized in formulating diagnostic assays that enhance the detection of biomarkers crucial for early disease diagnosis. Its ability to facilitate specific interactions makes it valuable in clinical settings.

化学反応の分析

Acylation and Deacetylation

The acetyl group on the α-amino moiety undergoes nucleophilic substitution reactions. For example:

-

Acid-Catalyzed Hydrolysis : Under acidic conditions (e.g., HCl), the acetyl group is cleaved to regenerate free arginine amide .

-

Base-Mediated Reactions : Alkaline conditions (e.g., NaOH) facilitate deprotonation of the guanidinium group, altering solubility and reactivity .

Mechanistically, the acetyl carbonyl carbon becomes electrophilic, enabling nucleophilic attack by water or hydroxide ions (Fig. 1A) . The reaction follows a two-step process:

-

Protonation of the carbonyl oxygen by acid.

-

Nucleophilic attack by water, leading to tetrahedral intermediate collapse and acetic acid release .

Salt-Form Interconversion

Ac-Arg-NH₂·HOAc (acetate salt) is converted to Ac-Arg-NH₂·HCl via cation-exchange chromatography :

-

Dissolve Ac-Arg-NH₂·HOAc in water.

-

Pass through a dimethylaminopropyl-ethylguanidine resin charged with HCl.

Lipid Interaction Studies

Ac-Arg-NH₂·HCl partitions into octanol in the presence of anionic lipids, as demonstrated by NMR (Table 1) :

| Lipid Type | Interaction Outcome | Method |

|---|---|---|

| Sodium carboxylate | Enhanced octanol partitioning | ¹H-NMR integration |

| Sodium phosphate | Moderate partitioning | ¹H-NMR integration |

| Sodium sulfate | Minimal partitioning | ¹H-NMR integration |

This suggests electrostatic interactions between the guanidinium group and lipid headgroups drive partitioning .

Stability Under Physicochemical Conditions

-

pH Stability : Stable in acidic to neutral conditions (pH 3.5–7.0), with decomposition observed above pH 8.0 due to guanidinium deprotonation .

-

Thermal Stability : Retains integrity up to 100°C in aqueous solution but degrades rapidly in organic solvents like TFA .

-

Lyophilization : Recoverable as a stable powder post-freeze-drying, critical for pharmaceutical applications .

特性

CAS番号 |

64365-27-1; 88530-28-3 |

|---|---|

分子式 |

C8H17N5O2 |

分子量 |

215.257 |

IUPAC名 |

(2S)-2-acetamido-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C8H17N5O2/c1-5(14)13-6(7(9)15)3-2-4-12-8(10)11/h6H,2-4H2,1H3,(H2,9,15)(H,13,14)(H4,10,11,12)/t6-/m0/s1 |

InChIキー |

ZWAIIHKSWHGLFY-LURJTMIESA-N |

SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)N |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。